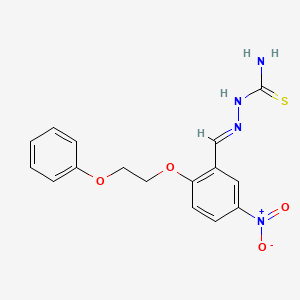![molecular formula C19H19N3O3 B5908262 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide, commonly known as CBHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a hydrazone derivative that has been synthesized through a multistep reaction process, and its unique chemical structure allows it to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
作用机制
The exact mechanism of action of CBHA is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. CBHA has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cell growth and inflammation. CBHA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CBHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. CBHA has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, CBHA has been shown to exhibit anti-microbial and anti-diabetic properties, making it a promising candidate for the treatment of infectious diseases and diabetes.
实验室实验的优点和局限性
One of the main advantages of CBHA is its broad range of biological activities, which makes it a versatile molecule for drug discovery and development. Its unique chemical structure also allows it to bind to specific receptors and transport drugs to targeted cells, making it a potential drug delivery system. However, one of the limitations of CBHA is its relatively low solubility in water, which can make it difficult to formulate for oral administration. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential side effects.
未来方向
There are several future directions for the research and development of CBHA. One potential area of research is the optimization of its chemical structure to improve its solubility and bioavailability. Another potential area of research is the identification of specific receptors that CBHA binds to, which could lead to the development of more targeted drug delivery systems. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential applications in the treatment of various diseases. Overall, CBHA is a promising molecule with significant potential for drug discovery and development.
合成方法
The synthesis of CBHA involves a multistep reaction process that begins with the condensation of 2-cyanobenzyl chloride and 3-ethoxybenzaldehyde to form 2-cyanobenzylidene-3-ethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 2-cyanobenzylidene-3-ethoxybenzohydrazide, which is subsequently treated with acetic anhydride to yield the final product, CBHA. The synthesis of CBHA has been optimized to yield high purity and high yields, making it a cost-effective route for large-scale production.
科学研究应用
CBHA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. CBHA has also been investigated for its potential as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors and transport drugs to targeted cells.
属性
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-19-10-15(12-21-22-14(2)23)8-9-18(19)25-13-17-7-5-4-6-16(17)11-20/h4-10,12H,3,13H2,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBUPLGXAYPHN-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
